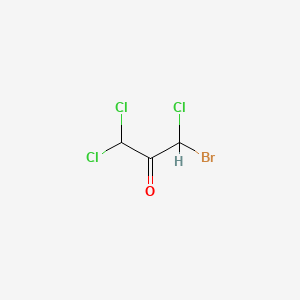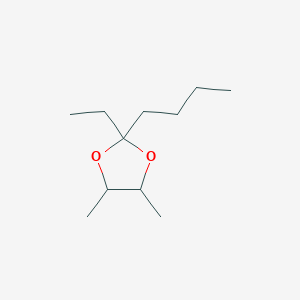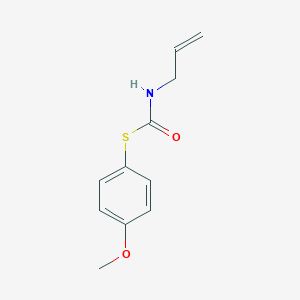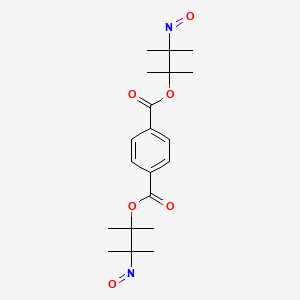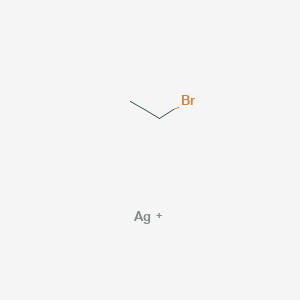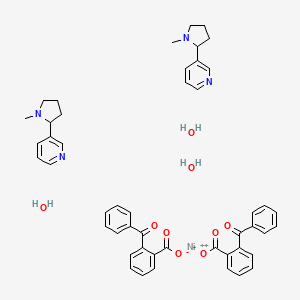
2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate is a complex chemical compound that combines multiple functional groups and a metal ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate involves multiple steps, each targeting the formation of specific functional groups and the incorporation of the nickel ion. The process typically begins with the preparation of 2-Benzoylbenzoate and 3-(1-methylpyrrolidin-2-yl)pyridine separately. These intermediates are then combined under specific reaction conditions to form the final compound. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.
化学反应分析
Types of Reactions
2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the nickel ion or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with higher oxidation states, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
科学研究应用
2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate has a wide range of scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, including coatings, sensors, and electronic devices.
作用机制
The mechanism of action of 2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate involves its interaction with specific molecular targets and pathways. The nickel ion plays a crucial role in mediating these interactions, often by coordinating with other molecules and facilitating electron transfer processes. The compound’s unique structure allows it to interact with various biological and chemical systems, leading to its diverse range of activities.
相似化合物的比较
Similar Compounds
Nicotine: 3-(1-methylpyrrolidin-2-yl)pyridine is structurally similar to nicotine, which is known for its biological activity as a nicotinic acetylcholine receptor agonist.
Benzoic Acid Derivatives: Compounds such as benzoic acid and its derivatives share structural similarities with 2-Benzoylbenzoate.
Uniqueness
What sets 2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate apart is the combination of these functional groups with a nickel ion, resulting in unique chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components or similar compounds.
属性
CAS 编号 |
64092-23-5 |
|---|---|
分子式 |
C48H52N4NiO9 |
分子量 |
887.6 g/mol |
IUPAC 名称 |
2-benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate |
InChI |
InChI=1S/2C14H10O3.2C10H14N2.Ni.3H2O/c2*15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17;2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;;;;/h2*1-9H,(H,16,17);2*2,4,6,8,10H,3,5,7H2,1H3;;3*1H2/q;;;;+2;;;/p-2 |
InChI 键 |
GWHSYKUHTQXXBU-UHFFFAOYSA-L |
规范 SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)[O-].C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)[O-].O.O.O.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


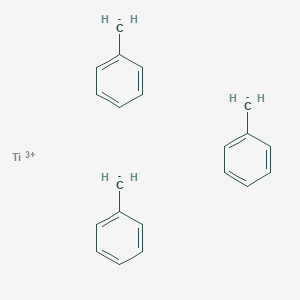
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)


![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
